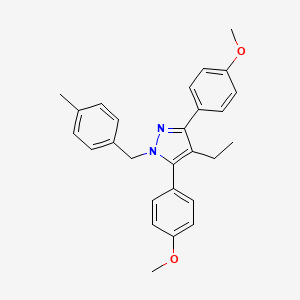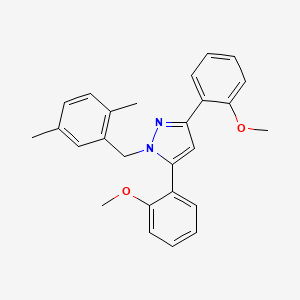![molecular formula C29H39FN2O B10917387 1-[5-(3-fluorophenyl)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-yl]propan-1-one](/img/structure/B10917387.png)
1-[5-(3-fluorophenyl)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-Fluorophenyl)-9,13-dimethyl-6,7-diazapentacyclo[108002,904,8013,18]icos-7-en-6-yl]propan-1-one is a complex organic compound with a unique structure that includes a fluorophenyl group and a diazapentacycloicosane core
Preparation Methods
The synthesis of 1-[5-(3-fluorophenyl)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-yl]propan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the diazapentacycloicosane core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using a suitable fluorinating agent.
Attachment of the propan-1-one group: This step involves the addition of a propan-1-one group to the core structure through a suitable reaction, such as a Friedel-Crafts acylation.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[5-(3-fluorophenyl)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to form corresponding reduced products.
Substitution: The fluorophenyl group can undergo substitution reactions with suitable nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(3-fluorophenyl)-9,13-dimethyl-6,7-diazapentacyclo[108002,904,8
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including its interactions with biological targets.
Medicine: The compound can be investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as high strength or conductivity.
Mechanism of Action
The mechanism of action of 1-[5-(3-fluorophenyl)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[5-(3-fluorophenyl)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-yl]propan-1-one can be compared with other similar compounds, such as:
- 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine hydrochloride
- 3,7-dihydroxy-2-[3-hydroxy-5-methoxy-4-(sulfooxy)phenyl]-5-chromanesulfinic acid
These compounds share some structural similarities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its diazapentacycloicosane core and the specific arrangement of its functional groups, which may confer unique properties and applications.
Properties
Molecular Formula |
C29H39FN2O |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[5-(3-fluorophenyl)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-yl]propan-1-one |
InChI |
InChI=1S/C29H39FN2O/c1-4-25(33)32-26(18-8-7-10-20(30)16-18)22-17-24-21-12-11-19-9-5-6-14-28(19,2)23(21)13-15-29(24,3)27(22)31-32/h7-8,10,16,19,21-24,26H,4-6,9,11-15,17H2,1-3H3 |
InChI Key |
FTODTWDQQDCOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2CC3C4CCC5CCCCC5(C4CCC3(C2=N1)C)C)C6=CC(=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-cyclopropyl-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917310.png)

![7-(2-Fluorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917320.png)
![3-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10917322.png)
![7-(1,3-Benzodioxol-5-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917323.png)



![N-[4-(azepan-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917344.png)
![1,6-dimethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917348.png)
![1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10917353.png)
![Ethyl 2-(prop-2-en-1-ylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10917358.png)
![methyl 4-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10917368.png)
![6-cyclopropyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917374.png)
